ethidium bromide

Catalog No.
S601061
CAS No.
1239-45-8
M.F
C21H20N3.Br
C21H20BrN3
M. Wt
394.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethidium bromide

CAS Number

1239-45-8

Product Name

ethidium bromide

IUPAC Name

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide

Molecular Formula

C21H20N3.Br
C21H20BrN3

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H

InChI Key

ZMMJGEGLRURXTF-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Solubility

Solubility in 2-methoxyethanol is 20 mg/mL; ethanol, 2 mg/mL
Soluble in 750 parts chloroform at 20 °C
Soluble in 20 parts water at 20 °C
Solubility in water, g/100ml at 20 °C: 5

Synonyms

3,8-Diamino-5-ethyl-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-ethyl-9-phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-ethylphenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine Ethobromide; Dromilac; Homidium Bromide;

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]

Visualization of Nucleic Acids:

  • DNA and RNA detection: EtBr primarily serves as a fluorescent stain for visualizing nucleic acids, including DNA and RNA. It binds to the base pairs of double-stranded nucleic acids through intercalation, increasing the fluorescence intensity by about 20-fold when exposed to ultraviolet (UV) light []. This allows researchers to visualize the presence and quantity of nucleic acids in various research techniques, like agarose gel electrophoresis [].

Studying DNA-Drug Interactions:

  • Understanding drug binding: EtBr's ability to bind to DNA makes it valuable in studying the interactions of various drugs with DNA molecules. Researchers can use fluorescence quenching or displacement assays to assess how drugs compete with EtBr for binding sites on DNA, providing insights into their potential mechanisms of action [].

Chromosome Analysis:

  • Elongating chromosomes: In cytogenetic studies, EtBr can be used to extend the length of chromosomes, facilitating high-resolution banding analysis of malignant cells. This technique involves treating cells with EtBr during the final stages of culture, resulting in elongated chromosomes without compromising their quality [].

Important Safety Note:

  • Carcinogenic and mutagenic: It's crucial to emphasize that EtBr is classified as a carcinogen and mutagen due to its potential to damage DNA. Therefore, researchers must handle EtBr with extreme caution following appropriate safety protocols to minimize exposure risks [].

Ethidium bromide is a synthetic compound with the chemical formula C21_{21}H20_{20}BrN3_3 and a molecular weight of 394.31 g/mol. It appears as a dark red, crystalline, odorless solid that is moderately soluble in water. Ethidium bromide is primarily recognized for its role as a fluorescent intercalating agent, commonly used in molecular biology laboratories to visualize nucleic acids during techniques such as agarose gel electrophoresis. When exposed to ultraviolet light, it fluoresces an intense orange color, with fluorescence increasing significantly upon binding to double-stranded DNA, intensifying nearly 20-fold .

EtBr's primary mechanism of action is its intercalation with DNA. This intercalation process allows researchers to visualize separated DNA fragments during gel electrophoresis. When the gel containing DNA stained with EtBr is exposed to ultraviolet (UV) light, the bound EtBr fluoresces brightly, making the DNA bands visible. The intensity of the fluorescence is proportional to the amount of DNA present, allowing for semi-quantitative analysis of DNA samples.

A significant concern associated with EtBr is its mutagenic properties. Studies have shown that EtBr can cause mutations in DNA, potentially leading to cancer and other genetic disorders. Due to its mutagenic potential, EtBr is classified as a possible human carcinogen.

Here are some additional safety concerns:

  • Toxicity: Exposure to EtBr can occur through inhalation, ingestion, or skin absorption. Acute exposure can cause irritation of the skin, eyes, and respiratory tract.
  • Flammability: EtBr is not flammable but can decompose upon heating, releasing toxic fumes [].

Precautions

Due to the safety hazards mentioned above, it is crucial to handle EtBr with care in a laboratory setting. Here are some recommended safety practices:

  • Wear personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling EtBr solutions.
  • Work in a well-ventilated fume hood to minimize airborne exposure.
  • Dispose of EtBr waste properly according to institutional guidelines. Many institutions recommend using safer alternatives to EtBr whenever possible.

Ethidium bromide functions through intercalation, wherein it inserts itself between the base pairs of nucleic acids. This interaction can alter the physical properties of DNA, such as its charge and conformation, thereby affecting its mobility during electrophoresis. The absorption maxima of ethidium bromide occur at wavelengths of 210 nm and 285 nm, leading to its characteristic emission of orange light at approximately 605 nm when bound to DNA .

As a potent mutagen, ethidium bromide has been shown to cause genetic mutations in various organisms. Its mutagenic properties arise from its ability to intercalate into DNA strands, potentially leading to errors during DNA replication. While it is widely utilized for visualizing nucleic acids, caution is advised due to its toxicological profile; ethidium bromide is considered a possible carcinogen and reproductive toxin . Acute exposure can result in irritation of the respiratory tract and skin, while chronic exposure poses significant health risks.

Ethidium bromide can be synthesized through several methods, primarily involving the reaction of phenanthridine derivatives with alkyl halides. A common synthesis route involves treating 3-amino-5-ethylphenanthridine with bromoethane in the presence of a base such as sodium hydroxide. The resulting compound can then be purified through recrystallization from suitable solvents .

Ethidium bromide's primary application lies in molecular biology for the visualization of nucleic acids. It is extensively used in:

  • Agarose Gel Electrophoresis: To visualize DNA fragments post-separation.
  • Fluorescent Microscopy: For imaging nucleic acids within cells.
  • Molecular Cloning: As a marker for assessing the presence and integrity of plasmids.

Additionally, ethidium bromide has been explored for potential therapeutic uses due to its trypanocidal properties against certain parasitic infections .

Studies on ethidium bromide's interactions have highlighted its capability to form complexes with various biomolecules beyond DNA, including proteins and RNA. Its binding affinity can influence the behavior of these molecules in biological systems. Research has also indicated that ethidium bromide may affect cellular processes through its mutagenic effects, which could lead to alterations in gene expression and cellular function .

Several compounds exhibit similar properties or applications as ethidium bromide. Here are some notable examples:

Compound NameCharacteristicsUnique Features
SYBR SafeNon-toxic alternative for nucleic acid stainingLess hazardous than ethidium bromide; compatible with blue-light excitation .
GelRedFluorescent nucleic acid stainHigher sensitivity and cell membrane impermeability compared to ethidium bromide .
GelGreenAnother alternative fluorescent stainOffers less toxicity and mutagenicity; suitable for RNA visualization .
Acridine OrangeIntercalating agent similar to ethidium bromideUsed for live cell imaging; exhibits different fluorescence properties .
Propidium IodideUsed primarily for staining dead cellsCannot penetrate live cell membranes; emits red fluorescence .

Ethidium bromide remains unique due to its potent mutagenic properties and extensive use in traditional molecular biology techniques despite the availability of safer alternatives.

Physical Description

Dark red solid; [Merck Index] Red to brown solid; [ICSC] Dark red powder; [Sigma-Aldrich MSDS]
RED-TO-BROWN CRYSTALS.

Color/Form

Dark red crystals from alcohol
Maroon powde

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

393.08406 g/mol

Monoisotopic Mass

393.08406 g/mol

Flash Point

>100 °C

Heavy Atom Count

25

Taste

Bitter tasting

Density

0.34 g/cm³

LogP

log Kow= -0.38 /Estimated/
-1.1

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen bromide and nitrogen oxides/.

Melting Point

260-262 °C (decomposes)
238-240 °C

UNII

059NUO2Z1L

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

MeSH Pharmacological Classification

Fluorescent Dyes

Mechanism of Action

Ethidium bromide (EB), an intercalating drug, has been shown to prevent the in vitro interaction of the estrogen receptor (R) with DNA. We have now studied the effect of this drug on the nuclear translocation of R in order to determine whether DNA integrity is needed for this translocation. In a cell-free reconstituted system made of purified nuclei and cytosol, the pretreatment of nuclei by EB prevented approximately half of the R nuclear translocation, but was unable to extract more than 17% of the /estradiol-R complex/ previously translocated. A series of indirect evidences suggests that EB inhibits the nuclear translocation of R by interacting with nuclear DNA. The degree of the inhibition was related to the amount of drug bound to nuclei and was in agreement with the degree of ultrastructural modifications of chromatin. R was not irreversibly altered by the drug. The EB inhibition was only observed with DNA-containing particles and with estrogen receptor able to bind to DNA. In surviving uteri the drug also inhibited the R nuclear translocation. These results indicate two types of nuclear translocation of R, one sensitive and the other resistant to EB, and suggest that DNA is required for the EB-sensitive translocation.

Vapor Pressure

1.2X10-12 mm Hg at 25 °C /Estimated/
Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

1239-45-8

Metabolism Metabolites

The metabolism of ethidium bromide by isolated rat hepatocytes is significantly enhanced by pre-treatment of animals with phenobarbitone (PB) and 3-methylcholanthrene (3-MC). Pre-treatment with PB and 3-MC results in a 2.5- and 1.5-fold increase, respectively in the amount of the principal metabolite, ethidium 8-N-glucuronide, compared with that formed by hepatocytes from untreated rats. The formation of ethidium 3-N-glucuronide is not enhanced by pre-treatment with either PB or 3-MC. Two new metabolites, hydroxyethidium glucuronide and a transient unidentified species, have been detected by HPLC and are formed only by hepatocytes from animals pre-treated with 3-MC.

Wikipedia

Ethidium_bromide

Storage Conditions

Ethidium bromide should be handled in the laboratory using the "basic prudent practices" described in Chapter 5.C. Because of its mutagenicity, stock solutions of this compound should be prepared in a fume hood, and protective gloves should be worn at all times while handling this substance. Operations capable of generating ethidium bromide dust or aerosols of ethidium bromide solutions should be conducted in a fume hood to prevent exposure by inhalation.

Interactions

Bleomycin is an anti-tumor agent whose cytotoxicity is related to the introduction of both single-stranded and double-stranded breaks in cellular DNA. In an assay using isolated nuclei, low levels of ethidium bromide substantially increased bleomycin induced release of nuclear chromatin. Treatment of mouse L1210 leukemia cells in vitro with low levels of ethidium bromide followed 1 hr later by bleomycin produced a synergistic effect that was 8 fold greater than that expected from the additive cytotoxicity of each drug alone. Interestingly, when the order of drug addition was reversed the drug synergism was much reduced (2 fold). The combination of DNA unwinding and strand scission agents may represent a novel and rational approach to the chemotherapy of cancer.

Dates

Modify: 2023-08-15

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